2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Description
Chemical Formula: C₈H₈BrCl₂F₂N
CAS Number: 2031260-70-3 (hydrochloride form)
Molecular Weight: ~307.0 g/mol
Structural Features:
- Aromatic ring substituted with bromo (4-position) and chloro (2-position).
- Ethylamine backbone with two fluorine atoms at the β-carbon.
- Hydrochloride salt form enhances stability and solubility.
This compound is cataloged as a life science reagent, though specific applications remain unspecified in available literature .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELMGMWKSVLOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic compound with a complex halogenated structure. Its molecular formula is and it has a molecular weight of approximately 306.96 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacological contexts.
Chemical Structure and Properties
The compound features a difluoroethylamine moiety attached to a phenyl ring that is further substituted with bromo and chloro groups. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrCl2F2N |
| Molecular Weight | 306.96 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine; hydrochloride |
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The unique combination of halogen substituents in this compound may enhance its binding affinity to these targets, potentially leading to therapeutic effects.
Pharmacological Studies
- Antitumor Activity : Preliminary studies suggest that halogenated compounds can exhibit antitumor properties. For instance, compounds similar to 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine have shown promise in inhibiting cancer cell proliferation in vitro .
- Neurotransmitter Modulation : The structural characteristics of this compound may allow it to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for further research in neuropharmacology .
- Toxicological Profile : Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings indicate that while some halogenated compounds can be cytotoxic at high concentrations, the specific effects of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine require further investigation .
Case Study 1: Anticancer Properties
A study conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. While specific data on 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine is limited, the trends suggest potential for similar activity.
Case Study 2: Neuropharmacological Effects
In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine could have implications in treating mood disorders.
Summary of Findings
The biological activity of this compound is an area of ongoing research with promising implications in pharmacology. Its unique chemical structure may confer distinct properties that warrant further exploration in various therapeutic contexts.
Future Research Directions
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Comprehensive toxicological assessments.
- In vivo studies to evaluate therapeutic efficacy.
This compound's potential as a therapeutic agent hinges on thorough investigation into its biological interactions and safety profile.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug discovery and development. Its unique halogenated structure may interact with biological targets, such as receptors or enzymes, leading to therapeutic effects. Research into its binding affinity and mechanism of action could provide insights into its efficacy against various diseases.
- Case Study : A study exploring the interaction profiles of similar compounds revealed that halogenated derivatives often exhibit enhanced biological activity due to increased lipophilicity and receptor affinity. Investigating 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride could yield valuable data for developing new pharmaceuticals targeting specific pathways.
Chemical Synthesis
This compound can serve as a key intermediate in the synthesis of more complex molecules. Its difluoroethylamine group can be utilized in reactions to introduce difluoromethyl functionalities into other compounds.
- Synthesis Pathways : Various synthetic routes have been proposed for the preparation of this compound, including nucleophilic substitutions and coupling reactions with other halogenated compounds .
Material Science
Due to its unique chemical properties, this compound may also find applications in material science, particularly in the development of new polymers or coatings that require specific thermal or chemical resistance.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Halogen Substitution : The target compound uniquely combines bromo and chloro on the phenyl ring, enhancing electron-withdrawing effects compared to purely fluorinated analogs .
- Salt Forms : Hydrochloride salts (target and 2,4-difluoro variant) improve solubility, critical for pharmaceutical applications .
Functional and Application Differences
Life Science Reagents :
- The target compound is listed in life science catalogs, suggesting use in drug discovery or biochemical research .
- The 2,4-difluoro variant is marketed for laboratory use with high purity (95%) and competitive pricing (~€128/250mg) .
Psychoactive vs.
Intermediate Utility: The pyridinyl variant (CID 53440841) may serve as a building block for pharmaceuticals due to its nitrogen-containing heterocycle, which can enhance binding to biological targets .
Preparation Methods
Halogenation of Aromatic Precursors
The initial step involves selective halogenation of phenyl compounds to obtain 4-bromo-2-chlorophenyl derivatives.
Formation of Difluoroalkyl Intermediates
The difluoroethylamine group is introduced via nucleophilic substitution reactions involving difluoroalkyl halides or via amination of suitable precursors.
Amine Formation and Salt Formation
Final steps involve converting the amine to its hydrochloride salt, often through acid-base reactions with hydrochloric acid.
Detailed Reaction Scheme
Step 1: Aromatic halogenation
Phenyl precursor + Br₂/Cl₂ → 4-bromo-2-chlorophenyl derivative
Step 2: Introduction of difluoroethylamine
Aromatic halogenated compound + difluoroalkyl halide → Nucleophilic substitution → Difluoroethylamine derivative
Step 3: Salt formation
Amine + HCl → Hydrochloride salt
Data Table Summarizing Key Parameters
Research Findings and Notes
- Halogenation selectivity is critical; regioselectivity is achieved via controlled reaction conditions and choice of reagents.
- Difluoroalkylation often employs difluoroalkyl chlorides or bromides, which undergo nucleophilic substitution facilitated by bases like NaOH or K₂CO₃.
- Amine formation is optimized via reductive amination or direct nucleophilic substitution, with subsequent salt formation ensuring stability and solubility.
- Purity and characterization are confirmed via NMR, mass spectrometry, and elemental analysis, with typical purity ≥ 95%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride, and what challenges are associated with its purification?
- Methodological Answer : A common approach involves halogenation of the phenyl ring followed by nucleophilic substitution or reductive amination. For example, bromination and chlorination of the phenyl precursor can be achieved using N-bromosuccinimide (NBS) and chlorinating agents like SOCl₂. The difluoroethylamine moiety is typically introduced via a Gabriel synthesis or Strecker reaction. Purification challenges arise due to residual halogenated byproducts; column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Monitoring by TLC (silica gel, UV visualization) helps track reaction progress .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR should show signals for the aromatic protons (δ 7.2–7.8 ppm), NH₂ group (δ 1.8–2.2 ppm, broad), and CF₂ groups (δ 110–120 ppm in ¹⁹F NMR).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves the stereochemistry and confirms the difluoroethylamine configuration.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 325.95 (calculated for C₈H₇BrClF₂N⁺).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store in a cool, dry environment away from oxidizing agents.
- Waste disposal must follow hazardous chemical protocols, including neutralization of amine hydrochlorides with dilute acid before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?
- Methodological Answer : Unexpected splitting may arise from dynamic effects like restricted rotation of the aromatic ring or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish between conformational exchange and coupling. For example, cooling the sample to –40°C may simplify splitting by slowing rotation. Computational modeling (DFT calculations) of NMR shifts using software like Gaussian or ORCA can also validate assignments .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given steric hindrance from the difluoroethyl group?
- Methodological Answer :
- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance turnover.
- Microwave-assisted synthesis (100–120°C, 20 min) improves reaction efficiency.
- Pre-activate the boronic acid partner with trimethylboroxine to reduce steric interference. Monitor reaction progress via LC-MS to identify intermediates .
Q. How does the electronic effect of the 4-bromo-2-chlorophenyl group influence the compound’s biological activity in receptor-binding assays?
- Methodological Answer : The electron-withdrawing Br and Cl substituents increase the phenyl ring’s electrophilicity, potentially enhancing interactions with π-acidic pockets in enzymes or receptors. Competitive binding assays (e.g., fluorescence polarization) using purified receptors (e.g., serotonin or dopamine receptors) can quantify affinity. Dose-response curves (IC₅₀ values) should be compared to analogs lacking halogens .
Q. What analytical methods are suitable for detecting trace impurities (e.g., dehalogenated byproducts) in bulk samples?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
